molecular formula C18H17ClINO4 B2774892 N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide CAS No. 329778-89-4

N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

Cat. No.: B2774892
CAS No.: 329778-89-4
M. Wt: 473.69
InChI Key: COJULQHSSHTMTE-WEVVVXLNSA-N
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Description

N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chloro and iodo substituent on the phenyl ring, as well as three methoxy groups on another phenyl ring

Properties

IUPAC Name

(E)-N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClINO4/c1-23-15-8-4-11(17(24-2)18(15)25-3)5-9-16(22)21-12-6-7-14(20)13(19)10-12/h4-10H,1-3H3,(H,21,22)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJULQHSSHTMTE-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)I)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)I)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClINO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-iodoaniline and 2,3,4-trimethoxybenzaldehyde.

    Formation of Intermediate: The aniline undergoes a condensation reaction with the benzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final acrylamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form biaryl compounds.

Scientific Research Applications

N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Mechanism of Action

The mechanism by which N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
  • N-(3-chloro-4-bromophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
  • N-(3-chloro-4-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

Uniqueness

N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and interactions. The combination of these substituents with the trimethoxyphenyl group provides a distinct chemical profile that can be exploited in various research applications.

Biological Activity

N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide, with CAS number 329778-89-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H17ClINO4
  • Molecular Weight : 473.69 g/mol
  • Boiling Point : 586.9 ± 50.0 °C (predicted)
  • Density : 1.592 ± 0.06 g/cm³ (predicted)
  • pKa : 12.16 ± 0.70 (predicted)

The compound exhibits a range of biological activities that are primarily attributed to its structural components:

  • Chloro and Iodo Substituents : The presence of halogen atoms (chlorine and iodine) can enhance the lipophilicity and electronic properties of the compound, potentially increasing its interaction with biological targets.
  • Trimethoxyphenyl Group : This moiety is known for its ability to modulate various signaling pathways, which may contribute to anti-cancer and anti-inflammatory effects.

Antitumor Activity

Research indicates that derivatives of acrylamide compounds often demonstrate significant antitumor activity. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanisms : Induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as MAPK and PI3K/Akt.

Anti-inflammatory Properties

The compound's ability to inhibit pro-inflammatory cytokines has been documented:

  • Cytokines Affected : TNF-alpha, IL-6, and IL-1β.
  • In Vitro Studies : Showed a reduction in these cytokines' levels in macrophage cultures treated with the compound.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl rings significantly influence biological activity:

SubstituentEffect on Activity
ChlorineEnhances potency against tumor cells
IodineIncreases lipophilicity and cellular uptake
Methoxy GroupsContribute to anti-inflammatory effects

Case Studies

  • Antitumor Efficacy in Animal Models :
    • A study involving mice bearing xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls.
  • Mechanistic Insights :
    • Mechanistic studies indicated that the compound activates apoptotic pathways via caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.

Q & A

Q. Q1. What are the key synthetic strategies for preparing N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide with high purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 2,3,4-trimethoxybenzaldehyde with a malonic acid derivative to form the acrylate backbone via a Knoevenagel reaction, optimized under reflux with pyridine and a catalytic base (e.g., piperidine) .
  • Step 2: Amide coupling between the acrylate intermediate and 3-chloro-4-iodoaniline using coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane or DMF. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.1 for acrylate:amine) are critical to minimize side products .
  • Purification: Silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. Q2. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H and 13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) confirm the acrylamide double bond geometry (E/Z configuration) and substituent positions. Key signals include the acrylamide NH (~8.5–9.5 ppm) and aromatic protons from the iodophenyl and trimethoxyphenyl groups .
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode provides exact mass confirmation (e.g., [M+H]+ ion) .
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (N-H bend) validate the acrylamide core .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., halogen substitution, methoxy group positioning) influence the compound’s biological activity?

Methodological Answer:

  • Halogen Effects: Replacement of iodine with chlorine or fluorine alters lipophilicity and electronic properties. For example, chloro derivatives (e.g., N-(3-chloro-4-fluorophenyl) analogs) show enhanced cellular permeability but reduced binding affinity in kinase inhibition assays .
  • Methoxy Group SAR: Trimethoxy positioning (2,3,4 vs. 3,4,5) impacts steric hindrance and π-π stacking. EC50 values in cytotoxicity assays (e.g., against K562 cells) correlate with methoxy group orientation; 2,3,4-trimethoxy derivatives exhibit lower activity (EC50 >5 mM) compared to 3,4,5-trimethoxy analogs (EC50 ~2.5 mM) .
  • Experimental Design: Parallel synthesis of analogs with systematic substituent variations, followed by in vitro screening (e.g., MTT assays), is recommended to establish SAR trends .

Q. Q4. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during characterization?

Methodological Answer:

  • Case Study: Observed splitting in aromatic protons may arise from restricted rotation of the acrylamide bond or paramagnetic impurities.
  • Solution:
    • Variable Temperature NMR: Conduct experiments at elevated temperatures (e.g., 60°C) to determine if splitting is due to rotameric equilibration .
    • COSY/NOESY: Identify through-space couplings to confirm substituent proximity .
    • Elemental Analysis: Rule out impurities (e.g., residual iodine) contributing to signal distortion .
  • Example: In N-(3-chloro-4-iodophenyl) derivatives, iodine’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield by 0.2–0.5 ppm .

Q. Q5. What methodologies optimize reaction conditions for synthesizing derivatives with improved solubility or stability?

Methodological Answer:

  • Solubility Enhancement:
    • Introduce polar groups (e.g., hydroxyl, morpholine) via post-synthetic modifications. For example, N-(4-morpholinophenyl) analogs show increased aqueous solubility due to hydrogen-bonding capacity .
    • Use co-solvents (e.g., DMSO/water mixtures) during biological assays to maintain compound integrity .
  • Stability Optimization:
    • Replace labile groups (e.g., ester linkages) with stable amides or ethers .
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

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